Dimethylpalmitylstearylammonium
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Overview
Description
Dimethylpalmitylstearylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances. This compound is particularly valued in the fields of chemistry, biology, and materials science for its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylpalmitylstearylammonium can be synthesized through a quaternization reaction, where a tertiary amine reacts with an alkyl halide. The typical reaction involves dimethylamine and a mixture of palmityl and stearyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of the reactants, followed by their introduction into the reactor. The reaction mixture is then heated and stirred continuously to promote the quaternization reaction. After the reaction is complete, the product is purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethylpalmitylstearylammonium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced, although this is less common due to its stable quaternary ammonium structure.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used, although the conditions need to be carefully controlled to prevent over-reduction.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions, often in the presence of a catalyst to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted ammonium compounds.
Scientific Research Applications
Dimethylpalmitylstearylammonium has a broad range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the delivery of genetic material.
Industry: In industrial settings, it is used in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mechanism of Action
The mechanism of action of dimethylpalmitylstearylammonium involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. In drug delivery, this property is exploited to enhance the uptake of therapeutic agents by cells.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis.
Uniqueness
Dimethylpalmitylstearylammonium is unique due to its specific combination of palmityl and stearyl chains, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane disruption capabilities.
Properties
CAS No. |
102394-98-9 |
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Molecular Formula |
C36H76N+ |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
hexadecyl-dimethyl-octadecylazanium |
InChI |
InChI=1S/C36H76N/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-37(3,4)35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3/q+1 |
InChI Key |
NACOEGDPOVPSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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